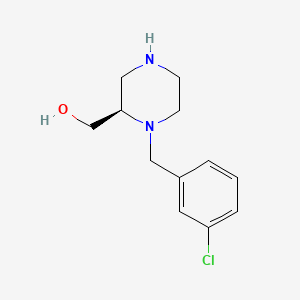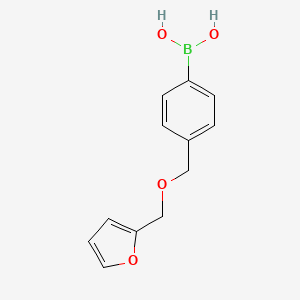
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C12H13BO4. It is a boronic acid derivative that features a furan ring attached to a phenyl ring through a methoxy methyl linker.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
It’s known that furan derivatives have a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas , implying that they can interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s stability and environmentally benign nature make it a suitable reagent in suzuki–miyaura cross-coupling reactions , which could potentially influence its pharmacokinetic properties.
Result of Action
The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, where this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which can also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The methoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is investigated for its role in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the furan and methoxy methyl groups, making it less versatile in certain synthetic applications.
(4-Methoxyphenyl)boronic Acid: Similar structure but without the furan ring, which may affect its reactivity and applications.
(Furan-2-yl)boronic Acid: Contains the furan ring but lacks the phenyl and methoxy methyl groups, limiting its use in some contexts.
Uniqueness
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is unique due to the presence of both the furan ring and the boronic acid group, which allows for a wide range of chemical reactions and applications. The methoxy methyl linker further enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRQKZXINEFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681338 |
Source


|
| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-66-3 |
Source


|
| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
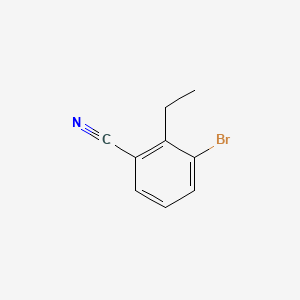
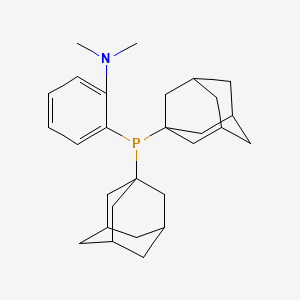
![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

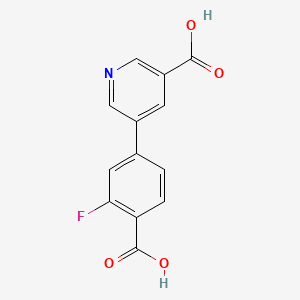

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)
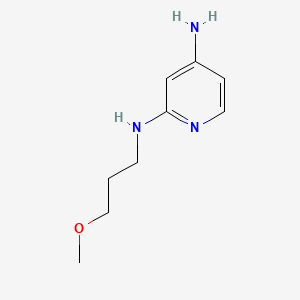
![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)
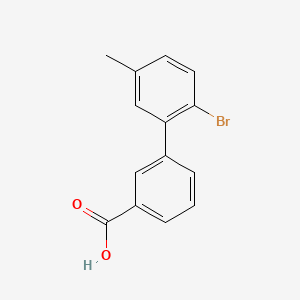
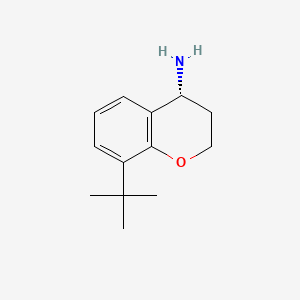
![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)
